An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs
An In-depth Technical Guide to (S)-1-Butylpyrrolidine-2-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (S)-1-Butylpyrrolidine-2-carboxamide. Due to the limited availability of specific experimental data for this exact molecule, this guide also includes relevant information on the closely related and more extensively studied compound, 1-Butylpyrrolidin-2-one, to provide a broader context for researchers.
Chemical Identity and Properties
While specific experimental data for (S)-1-Butylpyrrolidine-2-carboxamide is scarce in publicly available literature, a synthesis for a related compound, (S)-N-butyl-2-pyrrolidinecarboxamide, has been described. For comparative purposes, the well-documented properties of 1-Butylpyrrolidin-2-one are presented below.
Table 1: Physicochemical Properties of 1-Butylpyrrolidin-2-one
| Property | Value | Source(s) |
| IUPAC Name | 1-butylpyrrolidin-2-one | [1][2] |
| Synonyms | N-Butylpyrrolidone, N-Butyl-2-pyrrolidone | [1][2] |
| CAS Number | 3470-98-2 | [1][2] |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 243.8 °C at 760 mmHg | [1] |
| Melting Point | Not available (freezing point not observed down to -78.5°C) | [1] |
| Solubility | Fully miscible in water. Soluble in chloroform. | [1] |
| Density | 0.96 g/cm³ at 20 °C | [1] |
| logP (Octanol/Water) | 1.265 at 20 °C | [1] |
| Refractive Index | 1.4640 to 1.4660 | [3] |
| Vapor Pressure | 13 Pa at 25 °C | [1] |
Synthesis and Experimental Protocols
A documented synthesis for a closely related compound, (S)-N-butyl-2-pyrrolidinecarboxamide, provides a viable route for obtaining the target molecule.
Synthesis of (S)-N-butyl-2-pyrrolidinecarboxamide[4]
Protocol:
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Dissolve 4.41 g of the starting material (the specific precursor compound '30' is mentioned in the source) in 140 ml of methanol.
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Add 426 mg of 10% palladium-on-carbon (Pd/C) as a catalyst.
-
Hydrogenate the mixture. The specific conditions for hydrogenation (pressure, temperature, and duration) are not detailed in the abstract but would typically involve a hydrogen atmosphere in a suitable reactor.
-
Upon reaction completion, filter off the palladium-on-carbon catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, (S)-N-butyl-2-pyrrolidinecarboxamide. The reported yield is 2.41 g.
Synthesis Workflow
Biological Activity and Signaling Pathways
While specific biological data for (S)-1-Butylpyrrolidine-2-carboxamide is limited, the broader class of pyrrolidine carboxamides has been investigated for various therapeutic applications.
Inhibition of Enoyl Acyl Carrier Protein Reductase (InhA)
A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to antibacterial effects.[4][5] Notably, studies have shown that in some cases, only one enantiomer of a chiral pyrrolidine carboxamide is active, highlighting the importance of stereochemistry in drug design.[4][5]
InhA Inhibition Pathway
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Certain pyrrolidine carboxamides have been developed as selective inhibitors of 11β-HSD1.[6] This enzyme is involved in the conversion of cortisone to the active glucocorticoid cortisol, and its inhibition is a therapeutic target for metabolic diseases such as type 2 diabetes.[6]
Experimental Analysis Protocols
The analysis of chiral compounds like (S)-1-Butylpyrrolidine-2-carboxamide requires stereospecific analytical techniques to determine enantiomeric purity and other properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a standard method for separating enantiomers. A general workflow for the analysis of a chiral pyrrolidine derivative is outlined below.
Protocol Outline:
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Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the compound class. For pyrrolidine derivatives, polysaccharide-based columns (e.g., Chiralcel®) are often effective.
-
Mobile Phase Optimization: Develop an isocratic or gradient mobile phase, typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the enantiomers.
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Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.
Chiral HPLC Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.
Conclusion
(S)-1-Butylpyrrolidine-2-carboxamide belongs to a class of compounds with significant potential in drug discovery, particularly in the development of antimicrobial and metabolic disease therapies. While specific data for this molecule is limited, this guide provides a framework for its synthesis and analysis based on available information for closely related analogs. Further research is warranted to fully characterize the physicochemical properties and biological activity of (S)-1-Butylpyrrolidine-2-carboxamide to unlock its full therapeutic potential.
References
- 1. file.echemi.com [file.echemi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. prepchem.com [prepchem.com]
- 4. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC SEPARATION OF THE ZZ, ZE, EZ, AND EE GEOMETRIC ISOMERS AND EE ISOMER ENANTIOMERS OF A SUBSTITUTED PENTADIENYL CARBOXAMIDE USING ACHIRAL/CHIRAL COLUMN-SWITCHING | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
